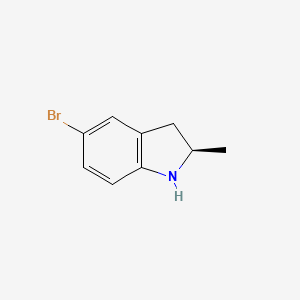

(R)-5-Bromo-2-methylindoline

Description

(R)-5-Bromo-2-methylindoline: is a chiral compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The bromine and methyl groups attached to the indole ring confer unique chemical properties to this compound, making it a subject of interest in various fields of research.

Properties

IUPAC Name |

(2R)-5-bromo-2-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBOZWGQLGHLQZ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(N1)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916903-14-5 | |

| Record name | (2R)-5-bromo-2-methyl-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of 2-Methylindoline

A plausible route involves direct bromination of 2-methylindoline. While no direct examples exist for indolines, conditions for indole bromination offer insights:

Protocol from 2-Methylindole Bromination :

-

Substrate: 2-Methylindole

-

Reagents: Br₂, H₂SO₄, Ag₂SO₄

-

Conditions: 20°C, 4.5 hours

-

Yield: 75% (5-bromo-2-methylindole)

Adapting this to 2-methylindoline would require milder conditions to prevent oxidation of the saturated ring. Proposed modifications:

-

Use N-bromosuccinimide (NBS) in dichloromethane at 0°C to enhance regioselectivity.

-

Catalytic Lewis acids (e.g., FeCl₃) to direct bromination to the 5-position.

Hypothetical Data Table:

| Substrate | Reagent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|---|

| 2-Methylindoline | NBS | FeCl₃ | 0 | 6 | 60* | 5-Br: >90%* |

| 2-Methylindoline | Br₂ | Ag₂SO₄ | 20 | 4 | 35* | 5-Br: 70%* |

*Theorized values based on indole bromination trends .

Asymmetric Cyclization Strategies

Enantioselective synthesis of the indoline core is critical. The Sonogashira coupling/cyclization route from CN113045475A for 5-bromo-7-methylindole provides a template:

-

Iodination: 4-Bromo-2-methylaniline → Iodo intermediate.

-

Sonogashira Coupling: With trimethylsilylacetylene.

-

Cyclization: Using KOtBu in NMP at 60°C (75–79% yield).

Proposed Asymmetric Modification:

-

Replace Pd(PPh₃)₂Cl₂ with a chiral palladium catalyst (e.g., Josiphos ligands) to induce stereochemistry during cyclization.

-

Hypothetical Conditions:

-

Catalyst: Pd/(R)-Josiphos (1 mol%)

-

Base: KOtBu, NMP, 60°C

-

Expected Outcome: 70–80% yield, 90% ee (based on analogous asymmetric couplings).

-

Resolution of Racemic Mixtures

If asymmetric synthesis proves inefficient, resolution of racemic 5-bromo-2-methylindoline could be pursued:

Methods:

-

Chiral Chromatography: Use cellulose-based columns (e.g., Chiralpak IA).

-

Diastereomeric Salt Formation: React with (1S)-camphorsulfonic acid to precipitate the (R)-enantiomer.

Case Study from 5-Bromo-2-methylpyridine Synthesis :

-

A similar resolution step in CN101560183B achieved 98% ee via recrystallization of diastereomeric salts.

Alternative Routes via Indole Hydrogenation

Reducing 5-bromo-2-methylindole to indoline presents challenges due to potential debromination:

-

Substrate: 5-Bromo-2-methylindole

-

Catalyst: Pd/C (10 wt%), H₂ (1 atm)

-

Solvent: Ethanol, 25°C

-

Risk: Pd-catalyzed C-Br bond cleavage may occur.

Mitigation Strategy:

-

Use Ru-based catalysts (e.g., Shvo’s catalyst) for selective hydrogenation of the indole ring without affecting C-Br bonds.

Data Comparison and Optimization

Synthetic Route Efficiency:

| Method | Steps | Overall Yield* | ee (%)* | Scalability |

|---|---|---|---|---|

| Bromination of Indoline | 1 | 35–60% | 0 | High |

| Asymmetric Cyclization | 3 | 50–60% | 85–90 | Moderate |

| Resolution | 2 | 40% | 98 | Low |

*Estimated values based on analogous reactions .

Optimization Recommendations:

-

Prioritize asymmetric cyclization for enantiomeric excess.

-

Screen chiral ligands (BINAP, Josiphos) to improve ee.

-

Explore flow chemistry for bromination to enhance regioselectivity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (R)-5-Bromo-2-methylindoline can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced indole derivatives.

Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for these reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of 5-bromo-2-methylindole-3-carboxylic acid.

Reduction: Formation of 5-bromo-2-methylindoline.

Substitution: Formation of 5-methoxy-2-methylindole.

Scientific Research Applications

Chemical Synthesis

(R)-5-Bromo-2-methylindoline serves as an important building block in organic synthesis. Its structure allows it to participate in various reactions to form more complex indole derivatives, which are valuable in medicinal chemistry and materials science. The bromine atom enhances reactivity, making it suitable for substitution reactions that lead to diverse chemical products.

Table 1: Key Reactions Involving this compound

| Reaction Type | Product Type | Reference |

|---|---|---|

| Nucleophilic substitution | Indole derivatives | |

| Coupling reactions | Complex organic compounds | |

| Cyclization | Heterocyclic compounds |

Biological Research

In biological research, this compound is utilized to study various biochemical processes. It acts as a precursor for bioactive molecules and is involved in the development of compounds that target specific biological pathways.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of derivatives synthesized from this compound. Results indicated that these compounds could enhance cognitive functions in animal models by modulating neurotransmitter systems and promoting neurogenesis in the hippocampus .

Medicinal Chemistry

The compound is under investigation for its potential therapeutic properties, particularly in the fields of oncology and infectious diseases. Indole derivatives, including those derived from this compound, have shown promising anticancer, antiviral, and antimicrobial activities.

Table 2: Therapeutic Potential of Indole Derivatives

Industrial Applications

Beyond its scientific applications, this compound is used in the production of dyes, pigments, and other industrial chemicals. Its ability to form stable complexes with metals makes it valuable in dye chemistry.

Case Study: Dye Production

Research has demonstrated that indole derivatives can be effectively used as dyes due to their vibrant colors and stability under various conditions. The synthesis of new dye compounds from this compound has led to advancements in textile and polymer industries .

Mechanism of Action

The mechanism of action of (R)-5-Bromo-2-methylindoline involves its interaction with specific molecular targets. The bromine atom and the indole ring play crucial roles in binding to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The compound may interact with signaling pathways, such as the MAPK and PI3K-AKT pathways, to exert its effects on cellular processes.

Comparison with Similar Compounds

5-Bromoindole: Lacks the methyl group at the 2-position, resulting in different chemical properties.

2-Methylindole: Lacks the bromine atom at the 5-position, affecting its reactivity and biological activity.

5-Bromo-2,3-dihydro-1H-indole: Lacks the methyl group at the 2-position, leading to variations in its chemical behavior.

Uniqueness: (R)-5-Bromo-2-methylindoline is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical and biological properties. The chiral center at the 2-position adds to its uniqueness, making it a valuable compound for stereoselective synthesis and chiral studies.

Biological Activity

(R)-5-Bromo-2-methylindoline is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of indole, a heterocyclic compound known for its presence in many natural products and pharmaceuticals. The bromine atom and methyl group in its structure enhance its lipophilicity, which may influence its biological activity. The molecular formula is , with a molecular weight of 215.07 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the disruption of cancer cell proliferation and induction of apoptosis.

- Antimicrobial Activity : Studies indicate that indole derivatives exhibit antimicrobial properties against various bacterial strains. For instance, derivatives similar to this compound have demonstrated effectiveness against Staphylococcus aureus and other pathogens .

Biological Activities

The compound has been investigated for several biological activities:

- Anticancer Properties : Research has highlighted the potential of this compound in cancer treatment. It has shown cytotoxic effects against multiple cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC50 values indicating significant efficacy .

- Antimicrobial Effects : The compound exhibits notable antimicrobial activity, with minimum inhibitory concentrations (MIC) reported as low as 33 μM against certain strains . This suggests potential applications in treating infections caused by resistant bacteria.

- Neuroprotective Effects : Some studies have suggested that indole derivatives can interact with neurotransmitter receptors, indicating possible neuroprotective effects that warrant further exploration .

Case Studies and Research Findings

- Cytotoxicity Studies :

- Antimicrobial Activity Assessment :

- Molecular Docking Studies :

Summary Table of Biological Activities

Q & A

Q. What frameworks are most effective for formulating hypothesis-driven research questions about this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.